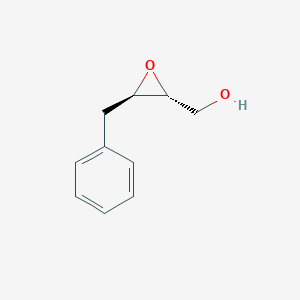

3-Benzylglycidol

Description

Structure

3D Structure

Properties

CAS No. |

116949-62-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

[(2R,3R)-3-benzyloxiran-2-yl]methanol |

InChI |

InChI=1S/C10H12O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |

InChI Key |

XJBQHGGFOBLJDF-NXEZZACHSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(O2)CO |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2[C@H](O2)CO |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(O2)CO |

Other CAS No. |

116949-62-3 |

Synonyms |

3-benzylglycidol 3-benzylglycidol, (2R-cis)-isomer 3-benzylglycidol, (2S-cis)-isomer 3-benzylglycidol, (2S-trans)-isome |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies of 3 Benzylglycidol

Catalytic Asymmetric Epoxidation Routes

Catalytic asymmetric epoxidation provides a direct approach to introduce chirality into the molecule. Key methods include the Sharpless asymmetric epoxidation and biocatalytic kinetic resolutions.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary or secondary allylic alcohols. wikipedia.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (tBHP) as the oxidant. wikipedia.orgdokumen.pub

For the synthesis of 3-benzylglycidol, the precursor is typically an allylic alcohol like (E)-5-(benzyloxy)-2-methylpent-2-en-1-ol. dokumen.pub The choice of the chiral DET ligand, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation, leading to the formation of the desired enantiomer of the resulting epoxy alcohol. dokumen.pub This method is valued for its predictability and the high enantiomeric excess (ee) it can achieve. wikipedia.org The resulting 2,3-epoxyalcohols are versatile intermediates that can be further converted into various functionalized molecules. wikipedia.org

Biocatalytic Approaches: Enzymatic Kinetic Resolution

Biocatalytic methods, particularly enzymatic kinetic resolution, offer an environmentally benign and highly selective alternative for obtaining enantiomerically pure compounds. nih.govrsc.org This technique involves the use of enzymes, often lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. scielo.bralmacgroup.com

In the context of this compound, this can be applied to the resolution of a racemic mixture of the compound itself or its precursors. For instance, the kinetic resolution of racemic benzyl (B1604629) glycidyl (B131873) ether can be achieved using whole cells of Bacillus alcalophilus. chemicalbook.com This process can yield both (S)-benzyl glycidyl ether and (R)-3-benzyloxypropane-1,2-diol with a certain degree of enantiomeric excess. chemicalbook.com The efficiency and enantioselectivity of the resolution are influenced by factors such as the specific enzyme used, the acyl donor, the solvent, and the reaction conditions. scielo.brchemicalbook.com Lipases, such as those from Candida antarctica (CAL-A) and Pseudomonas fluorescens, have been successfully employed in the kinetic resolution of related chiral alcohols and their derivatives. nih.govscielo.br

Synthesis from Chiral Precursors

An alternative and widely used strategy involves starting with a molecule that already possesses the desired chirality. This "chiral pool" approach leverages readily available and optically pure starting materials.

Routes from Optically Active Epichlorohydrin (B41342)

Optically active epichlorohydrin is a versatile and common starting material for the synthesis of chiral glycidol (B123203) derivatives. chemicalbook.comclockss.orggoogle.com The synthesis of optically active this compound from chiral epichlorohydrin can be achieved under either basic or acidic conditions. clockss.orgscispace.com

One practical procedure involves the reaction of optically active epichlorohydrin with benzyl alcohol. clockss.org Under basic conditions, using a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) with aqueous sodium hydroxide, the reaction proceeds with high yield and minimal loss of optical purity. chemicalbook.comclockss.org Alternatively, acidic conditions using a Lewis acid catalyst such as boron trifluoride etherate can also be employed to facilitate the ring-opening of the epoxide by benzyl alcohol, followed by cyclization to form the desired this compound. clockss.org Both (R)- and (S)-enantiomers of this compound can be prepared with high enantiomeric excess using the corresponding chiral epichlorohydrin. clockss.org

Derivations from Glycidol and its Benzylation

Another common route starts with commercially available racemic or optically active glycidol. google.comresearchgate.netresearchgate.net The synthesis involves the benzylation of the hydroxyl group of glycidol. google.com This is typically achieved by reacting glycidol with a benzyl halide, such as benzyl bromide, in the presence of a base. google.com

Strategic Considerations in Enantioselective Synthesis

The choice of synthetic strategy for obtaining enantiomerically pure this compound depends on several factors, including the desired enantiomer, required optical purity, scalability, and the availability of starting materials. nih.govnih.govsioc-journal.cn

Catalytic Asymmetric Epoxidation vs. Chiral Pool Synthesis:

Sharpless Asymmetric Epoxidation: Offers a direct route to introduce chirality and is highly predictable. However, it requires an allylic alcohol precursor and the use of stoichiometric amounts of a titanium catalyst and peroxide oxidant. wikipedia.orgdokumen.pub

Enzymatic Kinetic Resolution: Provides a green and highly selective method. nih.govrsc.org A key limitation is that the maximum theoretical yield for the desired enantiomer is 50%. scielo.br The efficiency can be highly dependent on finding the right enzyme and optimizing reaction conditions. scielo.brchemicalbook.com

Synthesis from Chiral Precursors: This is often a more practical and cost-effective approach for large-scale synthesis, as it leverages readily available and relatively inexpensive chiral starting materials like epichlorohydrin or glycidol. clockss.orggoogle.comcolab.ws The reactions are generally high-yielding and proceed with good retention of stereochemical integrity. clockss.org

Control of Regio- and Stereoselectivity: In syntheses starting from chiral epoxides like epichlorohydrin or glycidol, the regioselectivity of the epoxide ring-opening is a critical consideration. Under basic or nucleophilic conditions, the attack typically occurs at the less substituted carbon of the epoxide ring (an SN2 mechanism), preserving the stereochemistry at the chiral center. researchgate.net Under acidic conditions, the regioselectivity can be more variable, but for substrates like glycidol derivatives, the reaction can still proceed with high regioselectivity. clockss.orgresearchgate.net The choice of catalyst and reaction conditions is crucial to ensure the desired outcome. clockss.org

Ultimately, the development of diverse synthetic strategies allows for flexibility in accessing the specific enantiomers of this compound required for various applications in the synthesis of complex chiral molecules. nih.govresearchgate.net

Stereochemical Control and Enantiopurity Maintenance

The cornerstone of synthesizing enantiomerically pure this compound lies in the precise control of stereochemistry during the epoxidation reaction. The Sharpless asymmetric epoxidation provides a highly reliable and predictable method for this purpose. researchgate.net The reaction utilizes a chiral catalyst formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ester. numberanalytics.com

The absolute stereochemistry of the resulting epoxide is dictated by the specific enantiomer of DET used in the catalytic system. jove.com This predictable control is a key advantage of the Sharpless epoxidation. A well-established mnemonic helps predict the stereochemical outcome: when the allylic alcohol precursor is drawn in a specific orientation (with the hydroxymethyl group in the bottom right corner), using (+)-diethyl L-tartrate ((+)-DET) delivers the oxygen atom from the bottom face (si-face) of the alkene, while (-)-diethyl D-tartrate ((-)-DET) delivers it from the top face (re-face). jove.com

For the synthesis of (R)-3-benzylglycidol from (E)-3-phenyl-1-propen-1-ol, (+)-diethyl L-tartrate would be employed. Conversely, to obtain (S)-3-benzylglycidol, (-)-diethyl D-tartrate is the chiral ligand of choice. The maintenance of enantiopurity is excellent, with these reactions commonly achieving high enantiomeric excess (ee), often exceeding 90-95%. libretexts.orgresearchgate.net This high fidelity ensures that the desired enantiomer is produced with minimal contamination from its mirror image, which is critical for applications in pharmaceuticals and other specialized fields.

| Desired this compound Enantiomer | Required Chiral Ligand | Face of Oxygen Delivery | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-3-Benzylglycidol | (+)-Diethyl L-tartrate | si-face (bottom) | >90% |

| (S)-3-Benzylglycidol | (-)-Diethyl D-tartrate | re-face (top) | >90% |

Catalyst and Solvent System Optimization

The efficiency and selectivity of the stereoselective synthesis of this compound are highly dependent on the optimization of the catalyst and solvent system. The Sharpless epoxidation protocol is a prime example where each component plays a crucial role. researchgate.net

Catalyst System: The active catalyst is a complex of titanium(IV) isopropoxide and a dialkyl tartrate, typically (+)-diethyl L-tartrate or (-)-diethyl D-tartrate. numberanalytics.com The titanium center acts as a Lewis acid, coordinating with the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP). researchgate.net The chiral tartrate ligand creates a chiral environment around the titanium atom, which is essential for the enantioselective transfer of the oxygen atom from the peroxide to the double bond of the allylic alcohol. jove.com The reaction is catalytic in the titanium-tartrate complex, generally requiring only 5-10 mol%. units.it

Oxidant: Tert-butyl hydroperoxide (TBHP) is the most commonly used oxidant for this reaction due to its stability and solubility in organic solvents. numberanalytics.com Other oxidants like cumene (B47948) hydroperoxide have also been explored in related vanadium-catalyzed epoxidations. dicp.ac.cn

Solvent and Conditions: The reaction is typically carried out in non-polar, aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) at low temperatures (e.g., -20 °C) to enhance selectivity. A critical factor for the success of the Sharpless epoxidation is the exclusion of water. The presence of water can lead to the decomposition of the titanium catalyst and a significant loss of enantioselectivity. Therefore, the use of dried solvents and the addition of powdered activated molecular sieves (3Å or 4Å) to the reaction mixture is standard practice to ensure anhydrous conditions. units.it

| Component | Function | Key Considerations |

|---|---|---|

| Titanium(IV) isopropoxide | Lewis acid catalyst center | Moisture-sensitive; used in catalytic amounts (5-10 mol%). |

| (+)-DET or (-)-DET | Chiral auxiliary ligand | Determines the product's stereochemistry; must be enantiomerically pure. |

| tert-Butyl hydroperoxide (TBHP) | Stoichiometric oxidant | Provides the oxygen atom for the epoxide ring. |

| Dichloromethane (CH₂Cl₂) | Solvent | Must be anhydrous; reaction is typically run at low temperatures. |

| Molecular Sieves | Drying agent | Maintains anhydrous conditions, preserving catalyst activity and enantioselectivity. |

Scalability of Synthetic Procedures

The transition of a synthetic route from a laboratory setting to an industrial scale introduces challenges related to cost, safety, and operational efficiency. The Sharpless epoxidation, a key method for producing chiral epoxides like this compound, has proven to be adaptable for large-scale applications. researchgate.net

The procedure is robust and has been applied to the synthesis of complex, high-value molecules such as pharmaceuticals, where the production of a single enantiomer is non-negotiable. researchgate.net However, careful process optimization is required for large-scale production. This includes managing the low reaction temperatures, handling the potentially explosive peroxide oxidant, and ensuring the rigorous exclusion of water to maintain high enantioselectivity. chiralpedia.comnumberanalytics.com The development of heterogeneous versions of such catalysts, for instance by immobilizing them on polymeric supports, is an area of ongoing research aimed at simplifying catalyst recovery and recycling, further enhancing the economic viability and environmental friendliness of the process on an industrial scale. chiralpedia.com

Elucidation of Reaction Mechanisms and Pathways Involving 3 Benzylglycidol

Mechanistic Investigations of Epoxide Ring-Opening Reactions

The opening of the epoxide ring in 3-benzylglycidol can be initiated under various conditions, primarily involving nucleophilic attack. The regioselectivity and dynamics of this process can be significantly influenced by the choice of nucleophile, the presence of catalysts such as Lewis acids, and the reaction medium, including ionic liquids.

The reaction of this compound with nucleophiles is a classic example of a nucleophilic substitution reaction. ontosight.ai Due to the significant ring strain of the epoxide, the ring-opening proceeds readily even though an alkoxide is typically a poor leaving group. chemistrysteps.com

In the presence of strong, basic nucleophiles (e.g., Grignard reagents, organolithium reagents, alkoxides, hydroxides), the reaction proceeds via an SN2 mechanism. chemistrysteps.commasterorganicchemistry.com In this modality, the nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing a simultaneous breaking of the carbon-oxygen bond. For unsymmetrical epoxides like this compound, this attack preferentially occurs at the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the terminal C3 carbon is less sterically encumbered than the C2 carbon, which is adjacent to the chiral center and the benzyloxymethyl group. Therefore, nucleophilic attack predominantly occurs at C3, leading to the formation of 1-benzyloxy-3-(nucleophil)-propan-2-ol derivatives. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the terminal carbon, followed by protonation of the resulting alkoxide in a subsequent workup step to yield the final alcohol product. masterorganicchemistry.commasterorganicchemistry.com A wide array of nucleophiles, including those based on oxygen, sulfur, nitrogen, and carbon, have been successfully employed in the ring-opening of epoxides. researchgate.net

Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack, particularly by weaker nucleophiles. The Lewis acid coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and making the ring a more potent electrophile. organic-chemistry.org This activation allows for reactions to occur under milder conditions and can profoundly influence the regioselectivity of the ring-opening. researchgate.net

In the context of this compound, Lewis acid catalysis has been extensively studied for promoting regioselective ring-opening with dibenzyl phosphate (B84403). acs.orgacs.orgnih.gov This reaction is a key step in an efficient synthesis of dihydroxyacetone phosphate (DHAP). acs.org Research has shown that the choice of Lewis acid significantly impacts the reaction's efficiency.

A study by Meyer et al. demonstrated that various Lewis acids could mediate the reaction between this compound and dibenzyl phosphate. acs.org The reaction consistently resulted in a regiospecific attack at the C3 position. This high regioselectivity is attributed to the formation of a bidentate-chelated intermediate where the metal cation coordinates to both the epoxide and alkoxide oxygens. acs.org

The effectiveness of different Lewis acids in this reaction is summarized in the table below.

| Entry | Lewis Acid | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | - | rt | 72 | <5 |

| 2 | CsF | reflux | 24 | 35 |

| 3 | Ag₂CO₃ | rt | 24 | 70 |

| 4 | Ag₂SO₄ | reflux | 24 | 85 |

| 5 | AgPF₆ | rt | 24 | 80 |

| 6 | AgBF₄ | rt | 24 | 85 |

| 7 | CuCl₂ | rt | 24 | 40 |

| 8 | Cu(OTf)₂ | rt | 24 | 80 |

| 9 | CuSO₄ | rt | 24 | 70 |

| 10 | CuI | rt | 24 | 90 |

As the data indicates, CuI proved to be the most effective catalyst, affording a 90% yield at room temperature. acs.org Other salts like AgBF₄ and Ag₂SO₄ also showed high efficacy. acs.org The mechanism is believed to proceed via an SN2-type pathway, where the Lewis acid activates the epoxide, allowing for a highly regioselective nucleophilic attack. organic-chemistry.org

Ionic liquids (ILs) have emerged as versatile solvents and catalysts for a variety of chemical transformations, including the ring-opening of epoxides. rsc.org They can influence reaction rates and selectivity. In some cases, the ionic liquid itself can participate in the reaction, with its anion or cation exhibiting catalytic activity. mdpi.com

The ring-opening of epoxides with silyl-chalcogenides has been studied in various ionic liquids. mdpi.commdpi.com For (R)-(-)-benzyl glycidol (B123203), reaction with (phenylthio)trimethylsilane in ionic liquids like [emim][msu] (1-ethyl-3-methylimidazolium methylsulfate) and [bmpl][dca] (1-butyl-1-methylpyrrolidinium dicyanamide) proceeds efficiently without an external catalyst. mdpi.com The ionic liquid acts as both the reaction medium and the promoter.

The nature of the ionic liquid's anion has a significant effect on the reaction dynamics. mdpi.com Nucleophilic anions, such as methylsulfate (B1228091) ([msu]) and dicyanamide (B8802431) ([dca]), can activate the S-Si bond, facilitating the nucleophilic attack on the epoxide ring. In contrast, ionic liquids with weakly coordinating anions like triflimide ([ntf]) or fluoroalkylphosphate ([fap]) are less effective and may require the addition of a catalyst or heating to achieve good yields. mdpi.com These reactions in ionic liquids also exhibit high regioselectivity, with the nucleophile attacking the less substituted C3 carbon of the benzyl (B1604629) glycidol. mdpi.com

Lewis Acid Catalysis in Regioselective Ring Opening

Stereochemical Outcomes of Transformations

As a chiral molecule, the transformations of this compound are inherently stereochemical. The configuration of the existing stereocenter and the formation of new ones are of paramount importance, dictating the stereoisomeric identity of the products.

The stereochemical outcome of the ring-opening reaction is directly linked to the SN2 mechanism. A hallmark of the SN2 reaction is the inversion of configuration at the carbon atom that undergoes nucleophilic attack. byjus.comlibretexts.org This occurs because the nucleophile attacks from the side opposite to the leaving group (a "backside attack"). libretexts.orglibretexts.org

When a nucleophile attacks the C3 carbon of this compound, the stereocenter at C2 is not part of the bond-breaking or bond-making process. Consequently, its absolute configuration is retained. However, if the attack were to occur at the C2 stereocenter, an inversion of its configuration would be expected. Since nucleophilic attack under SN2 conditions preferentially occurs at the less-hindered C3 position, the typical result is the retention of the original stereochemistry at the C2 position. masterorganicchemistry.com

Interestingly, a study on the ring-opening of chiral (R)-(-)-benzyl glycidol with a thiosilane in an ionic liquid medium reported retention of stereoselectivity. mdpi.com This outcome implies that the product maintains the same enantiomeric series as the starting material, which is consistent with the nucleophilic attack occurring at the achiral C3 position, leaving the C2 stereocenter undisturbed. Inversion describes the change in configuration at the center of attack, while retention of configuration means the groups attached to a chiral center maintain their relative positions. vedantu.com

When the ring-opening of this compound with a nucleophile results in the creation of a new stereocenter, the formation of diastereomers is possible. youtube.com A reaction that produces a predominance of one diastereomer over others is known as diastereoselective. saskoer.ca This control is crucial for synthesizing complex molecules with multiple defined stereocenters. tutorchase.com

Diastereoselectivity arises from differences in the transition state energies leading to the different diastereomeric products. saskoer.ca In the context of this compound, the existing stereocenter at C2 can influence the facial selectivity of the nucleophilic attack if the reaction creates a new chiral center. For instance, the reaction of a chiral epoxide with a nucleophile that itself becomes a new stereocenter can lead to either syn or anti diastereomers. The preferential formation of one over the other is a measure of diastereoselective control.

While specific studies detailing diastereoselective control for a broad range of nucleophiles with this compound are specialized, the principles are well-established in organic chemistry. msu.edu For example, in the related ring-opening of phenyl glycidyl (B131873) ether, diastereoselectivity was observed. researchgate.net The development of protocols that achieve high diastereoselectivity is a key objective in synthetic chemistry, often leveraging chiral catalysts or auxiliaries to control the approach of the nucleophile relative to the existing stereochemistry of the substrate. nih.govinflibnet.ac.in

Retention and Inversion of Stereochemistry

Intramolecular Cyclization and Rearrangement Mechanisms

This compound and its derivatives serve as versatile chiral building blocks in organic synthesis, particularly for constructing complex cyclic and macrocyclic structures. The inherent stereochemistry and functionality of the epoxy alcohol moiety allow for its transformation into precursors that can undergo various intramolecular cyclization and rearrangement reactions. These reactions are fundamental in the synthesis of numerous natural products and their analogues. The stereocenter originating from this compound often plays a crucial role in directing the stereochemical outcome of these cyclizations by influencing the conformational preferences of the reaction intermediates and transition states.

Intramolecular mdpi.comresearchgate.net-dipolar cycloadditions are powerful chemical reactions for constructing five-membered heterocyclic rings. organic-chemistry.org This type of reaction involves a molecule that contains both a 1,3-dipole (a functional group with four π-electrons over three atoms) and a dipolarophile (typically an alkene or alkyne). organic-chemistry.orgmdpi.com The reaction proceeds in a concerted, pericyclic manner, forming two new sigma bonds to create the ring system. organic-chemistry.org

In syntheses utilizing chiral precursors derived from this compound, the compound is first elaborated into a longer chain molecule containing the necessary dipole and dipolarophile moieties. The original stereocenter from the glycidol is preserved and becomes part of the tether that connects the two reacting functional groups. The conformation of this tether can significantly influence the trajectory of the cycloaddition. The diastereofacial selectivity of the intramolecular mdpi.comresearchgate.net-dipolar cycloaddition is controlled by the length and conformational rigidity of the tether between the dipole and the dipolarophile. researchgate.net By pre-organizing the molecule into a favored conformation, the chiral center derived from this compound can effectively shield one face of the dipolarophile, leading to a highly stereoselective ring formation.

The general mechanism involves the in-situ generation of a 1,3-dipole, such as a nitrile oxide, nitrone, or azomethine ylide, which then reacts with the tethered π-system. mdpi.comresearchgate.net The stereochemical information embedded in the tether dictates which face of the dipole adds to which face of the dipolarophile, resulting in the preferential formation of one diastereomer over others.

This compound is a frequently used starting material for the synthesis of macrolides, a class of natural products characterized by a large lactone ring. mdpi.comhelsinki.fi The synthesis of these complex molecules often involves a macrolactonization step, where a long, linear hydroxy acid (seco-acid) is cyclized to form the macrocycle. researchgate.net The stereocenter derived from O-benzylglycidol is incorporated into the acyclic chain and exerts significant conformational control over the macrolactonization process, ultimately influencing the stereochemistry of the final product. helsinki.fi

Research on the synthesis and reactions of simple 12- to 15-membered macrolides has demonstrated the profound effect of conformational restrictions on reactivity. helsinki.fi For instance, studies on 12-membered macrolactone rings derived from O-benzylglycidol indicate that the ring resists adopting the long, linear, and planar transition states required for certain reactions. helsinki.fi This conformational bias can lead to unexpected reactivity, such as the inertness of some 12-membered α,β-unsaturated macrolides towards allylic oxidation. helsinki.fi

Molecular mechanics calculations are often employed to understand and predict the outcomes of these conformationally controlled reactions. helsinki.fi By analyzing the low-energy conformations of the acyclic precursor, chemists can predict the diastereoselectivity of the cyclization. The Boltzmann distribution of these conformations often correlates well with the experimentally observed product ratios. helsinki.fi

A specific example of this principle is found in the synthesis of a des-A-ring analog of 18-deoxy-aplog-1, where (R)-benzylglycidyl ether is a key starting material. clockss.orgkagawa-u.ac.jp In this synthesis, the fragment derived from the glycidol ether forms a "conformation controlling unit" within the macrocyclic structure. clockss.orgkagawa-u.ac.jp The conformation of the C2–C7 segment, which originates from the chiral epoxide, is critical for the molecule's ability to bind to its biological targets, specifically the C1B domains of novel protein kinase C (PKC) isoforms. clockss.org This highlights how the stereochemistry of the initial this compound building block dictates the three-dimensional shape of the final macrocycle, which in turn determines its biological function.

Advanced Synthetic Applications As a Chiral Synthon

Construction of Chiral Natural Product Frameworks

The enantiopure nature of 3-benzylglycidol makes it an invaluable starting material for the total synthesis of various natural products. jst.go.jp Its structure provides a scaffold upon which chemists can elaborate to form intricate polyol, lactone, macrocyclic, and heterocyclic systems.

This compound is a key precursor in the synthesis of complex polyoxygenated structures like polyols and lactones. nih.govresearchgate.net For instance, the synthesis of the lactone moiety of cholesterol-lowering agents like compactin and mevinolin has been achieved using chiral synthons derived from related glycidol (B123203) structures. researchgate.net The synthesis of mycoticins A and B, which are skipped-polyol polyene macrolides, utilized (S)-O-benzylglycidol in a two-directional chain synthesis strategy. acs.org Furthermore, the germination self-inhibitor (–)-gloeosporone, a macrocyclic lactone, was synthesized enantioselectively using (S)-O-benzylglycidol as a chiral template. researchgate.net The synthesis of cryptocarya diacetate, a natural product with a broad range of biological activity, involves an iterative strategy to create syn- and anti-1,3-polyols, a sequence that can be initiated from chiral epoxides like benzylglycidol. researchgate.net

The inherent functionality of this compound facilitates its use in the assembly of macrocycles, which are common motifs in many bioactive natural products. helsinki.finih.gov The synthesis of macrocyclic compounds often involves the late-stage closure of a long-chain precursor, and this compound can be incorporated to introduce a specific stereocenter. helsinki.fi For example, the synthesis of the C19 diterpenoid alkaloids (–)-talatisamine, (–)-liljestrandisine, and (–)-liljestrandinine involved the use of (R)-benzylglycidol to construct a key alkyne fragment which was later involved in macrocyclization. thieme-connect.de Similarly, a des-A-ring analog of 18-deoxy-aplog-1, a macrocyclic compound, was synthesized starting from (R)-benzylglycidyl ether. clockss.org The synthesis of the macrolide antibiotic juvenimicin, which contains a 16-membered ring, also highlights the utility of such chiral synthons. beilstein-journals.org Macrocyclization strategies, such as the Prins-type, have emerged as powerful tools for forming the tetrahydropyran-containing rings found in many polyketide natural products, a process compatible with precursors derived from benzylglycidol. nih.gov

This compound is a cornerstone in the enantioselective synthesis of various alkaloids and other bioactive heterocyclic compounds. rsc.orgnih.govutas.edu.auscilit.commdpi.com The synthesis of (+)-aphanorphine, a 3-benzazepine alkaloid, was achieved starting from (R)-O-benzylglycidol, which allowed for the definitive assignment of the natural product's absolute configuration. rsc.org The Amaryllidaceae alkaloid (R)-(+)-latifine was synthesized from (S)-O-benzylglycidol. researchgate.net Furthermore, the synthesis of complex alkaloids like manzamine A proceeds through intermediates such as ircinal A, whose construction can rely on chiral synthons to set key stereocenters. nih.gov The construction of the hexahydropyrrolo[2,3-b]indole core, found in several natural products, has been accomplished using (S)-O-benzylglycidol. ub.edu These syntheses underscore the role of benzylglycidol in providing the necessary chirality for the target molecules.

Formation of Macrocyclic Structures

Preparation of Phospholipid and Glycerol (B35011) Derivatives

This compound and its derivatives are fundamental starting materials for the stereospecific synthesis of glycerophospholipids and their analogues, which are crucial components of cell membranes and signaling pathways. nih.govfrontiersin.orgnih.govresearchgate.net

The synthesis of enantiomerically pure glycerophospholipids is readily achieved using this compound or its tosylate counterpart as the chiral precursor. nih.govdiva-portal.org These methods provide access to naturally occurring phospholipids (B1166683) like phosphatidylcholines and phosphatidylethanolamines, as well as their unnatural enantiomers, which are valuable tools for studying lipid biochemistry. nih.govmdpi.com A common strategy involves the regioselective opening of the epoxide ring of a phosphorylated glycidol derivative. mdpi.com For example, (S)-glycidol can be phosphorylated and then reacted with a nucleophile like cesium palmitate to regioselectively open the epoxide, leading to the synthesis of lysophosphatidic acids and, subsequently, phosphatidylcholines. diva-portal.org Another approach uses the boron trifluoride etherate-catalyzed ring-opening of (R)-glycidyl tosylate with benzyl (B1604629) alcohol as a key step in a stereocontrolled route to 1-palmitoyl-2-O-hexadecyl-sn-glycero-3-phosphocholine. nih.gov

A general strategy for accessing glycerophospholipids involves the opening of a phosphate (B84403) triester epoxide with carboxylic acids, catalyzed by a Jacobsen's Co(salen) complex. nih.govresearchgate.net This method is applicable to a variety of fatty acids to produce the corresponding glycerophosphate derivatives. nih.gov

Table 1: Examples of Glycerophospholipid Synthesis using Glycidol Derivatives

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| (S)-Glycidol | Dialkylphosphoramidites, Cesium Palmitate | Lysophosphatidic Acid, Phosphatidic Acid | diva-portal.org |

| (R)-Glycidyl Tosylate | Benzyl Alcohol, Boron Trifluoride Etherate | 1-Acyl-2-O-alkyl-sn-glycero-3-phosphocholine | nih.gov |

| (S)-Glycidol | Phosphorus Oxychloride, Choline Tosylate | Lysophosphatidylcholine | diva-portal.org |

This compound is also employed in the synthesis of various analogues of phosphatidic acid (PA), the simplest glycerophospholipid and a key metabolic intermediate. nih.govnih.gov These analogues are designed to have altered properties, such as increased stability, to probe biological systems. For instance, carba-analogues of cyclic phosphatidic acid (cPA), where an oxygen atom is replaced by a methylene (B1212753) group, have been synthesized. nih.govcaymanchem.com The synthesis of both R- and S-isomers of 3-carba-cyclic-phosphatidic acid (3-CCPA) utilized the corresponding R- or S-isomer of benzylglycidyl ether. nih.gov Fluorinated and phosphonate (B1237965) analogues of lysophosphatidic acid (LPA) have also been prepared from chiral glycerol synthons or via kinetic resolution of related epoxides, demonstrating the versatility of these building blocks in generating modified phospholipids. nih.govacs.org The synthesis of these analogues is crucial for studying the structure-activity relationships of lipid-protein interactions and the metabolic pathways of phospholipids. nih.govresearchgate.netrsc.org

Synthesis of Chiral Glycerophospholipids

Diverse Applications in Enantioselective Organic Transformations

As a chiral C3 synthon, both (R)- and (S)-enantiomers of this compound are extensively used in synthetic chemistry. colab.ws The key to its utility lies in the regioselective and stereospecific ring-opening of the epoxide. Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the sterically less hindered primary carbon atom. researchgate.net This predictable reactivity allows for the introduction of a wide range of functionalities, leading to the synthesis of diverse chiral molecules, including natural products and biologically active compounds. colab.wsresearchgate.net The benzyl ether group provides stable protection during synthetic sequences and can be readily removed by hydrogenolysis.

Asymmetric Carbon-Carbon Bond Formations

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. This compound serves as an excellent electrophile for reactions with carbon nucleophiles, enabling the creation of new stereocenters with high fidelity. The epoxide ring can be opened by various organometallic reagents, leading to the formation of chiral 1,3-diols and their derivatives. researchgate.netresearchgate.net

Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for the 1,2-ring opening of epoxides. masterorganicchemistry.commasterorganicchemistry.com These "soft" nucleophiles react cleanly with the less substituted carbon of the epoxide, extending the carbon chain while preserving the stereochemistry of the original chiral center. masterorganicchemistry.comucalgary.ca For example, the reaction of (S)-3-benzylglycidol with a lithium dialkylcuprate introduces an alkyl group at the C3 position, yielding a protected chiral diol.

Grignard reagents (RMgX) and organolithium reagents (RLi) are also widely employed for the same purpose. fishersci.ienih.govnih.gov These highly reactive organometallic compounds readily attack the epoxide, providing a straightforward method for C-C bond formation. organicchemistrytutor.com The choice of reagent and reaction conditions can be tailored to achieve the desired outcome.

Table 1: Examples of Organometallic Reagents in Epoxide Ring-Opening

| Reagent Type | General Formula | Key Characteristics |

|---|---|---|

| Organocuprates (Gilman) | R₂CuLi | Soft nucleophiles, selective for epoxide opening |

| Grignard Reagents | RMgX | Strong nucleophiles and bases, widely used |

These reactions underscore the value of this compound in building complex carbon skeletons, as seen in the synthesis of various natural products where stereocontrol is paramount. mdpi.com

Synthesis of Chiral Amines and Amino Acid Analogues

Chiral amines are crucial components of many pharmaceuticals and agrochemicals. tdx.catvito.be The synthesis of enantiomerically pure amines is a significant area of research. acs.orgnih.gov this compound provides a reliable pathway to chiral amino alcohols, which are direct precursors to chiral amines and non-proteinogenic amino acid analogues.

The synthetic strategy typically involves the ring-opening of the epoxide with a nitrogen-based nucleophile. A common and effective method is the use of an azide (B81097) anion (N₃⁻), often from sodium azide. The resulting azido (B1232118) alcohol can then be readily reduced to the corresponding amino alcohol. This two-step sequence is highly efficient and stereospecific. The resulting 3-amino-1-benzyloxy-propan-2-ol retains the chirality of the starting epoxide and can be further elaborated.

For instance, the chiral amino alcohol can be oxidized to form a β-amino acid analogue or undergo further functionalization to yield a variety of chiral amines. These building blocks are invaluable in medicinal chemistry for creating structural diversity in drug candidates. cdnsciencepub.com The ability to access both (R)- and (S)-amino alcohols by starting with the corresponding enantiomer of this compound enhances its utility.

This methodology provides a powerful tool for accessing molecules with vicinal amino and hydroxyl groups, a common motif in biologically active compounds. The transformation of a simple chiral epoxide into a valuable chiral amine or amino acid derivative highlights the synthetic power of this compound.

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 23157 |

| (S)-3-Benzylglycidol | 146296 |

| (R)-3-Benzylglycidol | 637841 |

| Organocuprate reagents | N/A (Class of compounds) |

| Grignard reagents | N/A (Class of compounds) |

| Organolithium reagents | N/A (Class of compounds) |

| Chiral Amines | N/A (Class of compounds) |

| Amino Acid Analogues | N/A (Class of compounds) |

| Benzylamine | 7504 |

| Phenylmagnesium bromide | 66852 |

| Phenyllithium | 637932 |

Spectroscopic and Chromatographic Methodologies for Analysis and Monitoring

Spectroscopic Techniques for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic methods are indispensable for gaining detailed information about the molecular structure of 3-benzylglycidol and for monitoring the dynamic changes that occur during a chemical transformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information and for studying the kinetics and mechanisms of reactions involving this compound. bruker.comscielo.org.za By monitoring changes in the NMR spectrum over time, researchers can track the consumption of reactants and the formation of products, providing valuable insights into reaction rates and pathways. mestrelab.comnih.gov For instance, ¹H NMR can be used to follow the progress of reactions, with specific proton signals serving as probes to monitor the transformation. scielo.org.za

Modern NMR platforms, such as those with flow units, enable the online, real-time monitoring of chemical and bioprocesses under actual reaction conditions. bruker.com This capability allows for the collection of quantitative data on reaction yield, mechanistic routes, and kinetics, which is crucial for process optimization and cost savings. bruker.comncsu.edu The use of benchtop NMR spectroscopy, which may not require deuterated solvents, further simplifies real-time reaction monitoring. nih.govchemrxiv.org Advanced NMR software can automate the analysis of spectroscopic data to extract kinetic concentration information from a series of spectra. mestrelab.com

The application of NMR extends to complex mechanistic studies, such as identifying key intermediates in multi-component reactions. nih.govchemrxiv.org By analyzing the spectra of reaction aliquots, it is possible to deduce information about the rate-determining steps and the electronic effects of substituents on the reaction mechanism. chemrxiv.org

Mass spectrometry (MS) is a highly sensitive technique used for the identification of reaction intermediates and for the real-time, online monitoring of chemical processes. rsc.orgnih.gov Techniques like extractive electrospray ionization mass spectrometry (EESI-MS) allow for the direct analysis of the reaction mixture, providing immediate information on the relative intensities of precursors and products. nih.gov This real-time data is critical for determining the optimal point to terminate a reaction, thereby maximizing product yield and minimizing waste. nih.gov

Tandem mass spectrometry (MS/MS) coupled with EESI can be used to validate proposed reaction intermediates online. nih.gov Furthermore, low-temperature plasma (LTP) ionization is another method that enables the real-time and in-situ monitoring of ongoing reactions by directly desorbing and ionizing analytes from the reaction surface without sample pretreatment. rsc.orgnih.gov The integration of MS with other analytical techniques, such as liquid chromatography (LC-MS), provides a comprehensive platform for monitoring complex reactions, including those in microfluidic reactors. mestrelab.comrsc.org This multimodal approach allows for the detailed analysis of both target and non-target species, which is essential for a complete understanding of the reaction system. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Kinetics

Chromatographic Techniques for Enantiomeric Purity and Product Analysis

Chromatographic methods are central to assessing the enantiomeric purity of chiral compounds like this compound and for characterizing its derivatized products.

The determination of the enantiomeric excess (ee) of chiral compounds is frequently accomplished using chiral High-Performance Liquid Chromatography (HPLC). heraldopenaccess.usuma.es A direct chiral HPLC method has been specifically developed to resolve the enantiomers of this compound, which is crucial as it can be complicated by the presence of diastereomers and unreacted starting materials. nih.gov This technique allows for the precise determination of the enantiomeric purity of chiral 3-benzylglycidols. nih.gov

Chiral HPLC typically employs non-specific detectors like UV or fluorescence. heraldopenaccess.usuma.esresearchgate.net However, coupling achiral HPLC with chiroptical detectors such as circular dichroism (CD) or optical rotation (OR) can also be used to quantify enantiomeric excess. heraldopenaccess.usuma.es In situations where pure enantiomer standards are not available, methods have been developed that utilize chiral HPLC coupled with CD or OR detectors to determine the ee. uma.esresearchgate.net For enhanced sensitivity and to handle impurities, HPLC can be coupled with a mass spectrometer (MS), although MS itself does not provide chiral information. heraldopenaccess.us

A variety of chiral stationary phases are available, and the selection is critical for achieving good separation of the enantiomers. For instance, a reliable chiral HPLC method was developed to resolve the four stereoisomers of a dihydroxy intermediate for statin synthesis using an OD-RH column with a simple gradient elution. nih.gov

Table 1: Chiral HPLC Methods for Enantiomeric Excess (ee) Determination

| Feature | Description |

|---|---|

| Principle | Separation of enantiomers based on differential interactions with a chiral stationary phase. |

| Detectors | UV, Fluorescence, Circular Dichroism (CD), Optical Rotation (OR), Mass Spectrometry (MS). heraldopenaccess.usuma.es |

| Application for this compound | A direct method resolves (2R,3R)- and (2S,3S)-3-benzylglycidol, as well as the (2R,3S) diastereomer and unreacted allylic alcohols. nih.gov |

| Advantages | Allows for precise and accurate determination of enantiomeric purity. nih.govnih.gov |

| Challenges | Presence of diastereomers and unreacted starting materials can complicate analysis. nih.gov Lack of pure enantiomer standards can necessitate alternative detection strategies. uma.esresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound and its reaction products, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis. mdpi.comresearchgate.netresearchgate.net

In situ chemical derivatization, for example using acetic anhydride (B1165640), can be employed to create derivatives with characteristic mass spectral fragmentation patterns, which aids in their identification and quantification. mdpi.com For the analysis of related compounds like 3-MCPD, a contaminant that can be formed during oil refining, derivatization with agents such as phenylboronic acid is used before GC-MS analysis. d-nb.info The resulting derivatives can be analyzed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. mdpi.com

Optimizing the GC-MS method, including the temperature program and injection technique, is important for simplifying and speeding up the analysis. restek.com GC-MS/MS can be used to achieve even lower limits of detection when higher sensitivity is required. restek.com

Table 2: GC-MS Analysis of Derivatized Compounds

| Parameter | Details |

|---|---|

| Principle | Separation of volatile derivatives by gas chromatography followed by detection and identification by mass spectrometry. |

| Derivatization | Required for non-volatile analytes to increase volatility. Common agents include acetic anhydride and phenylboronic acid. mdpi.comd-nb.info |

| Detection Modes | Full scan for identification, Selected Ion Monitoring (SIM) for quantification. mdpi.comd-nb.info |

| Method Optimization | Includes temperature programming and injection techniques to improve peak shape and reduce analysis time. restek.com |

| Sensitivity | GC-MS/MS can be used for ultra-trace analysis. restek.com |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Advanced Analytical Strategies in Reaction Monitoring

Modern analytical chemistry employs advanced and often integrated strategies for comprehensive reaction monitoring. The combination of multiple analytical techniques provides a more complete picture of a chemical process. For instance, the integration of NMR and LC-MS data analysis allows for the collection of detailed spectroscopic, chromatographic, and kinetic data throughout a reaction. mestrelab.com

Automated platforms that combine microfluidic reactors with online LC/MS detection represent a state-of-the-art approach for real-time reaction monitoring and optimization. rsc.org These systems enable the high-throughput screening of reaction conditions and catalysts with minimal consumption of reagents. rsc.org The development of novel ionization techniques for mass spectrometry, such as low-temperature plasma (LTP), facilitates in-situ analysis without the need for sample preparation, offering a direct window into the reaction as it happens. rsc.orgnih.gov These advanced strategies are crucial for accelerating process development and ensuring the efficient and controlled synthesis of chemical compounds.

Multiple Reaction Monitoring (MRM) and MRM Cubed (MRM³) for Enhanced Selectivity

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly sensitive and specific mass spectrometry technique used for quantifying compounds within complex mixtures. proteomics.com.au This method utilizes a triple quadrupole mass spectrometer to selectively monitor a specific precursor ion and its fragmented product ions. The process involves selecting the ion corresponding to the target analyte (precursor ion), fragmenting it in the collision cell, and then detecting a specific fragment ion (product ion). labce.com This dual-level of specificity significantly enhances the signal-to-noise ratio by filtering out background interferences, making it an ideal method for trace-level quantification in complex matrices like biological samples. proteomics.com.auproteomics.com.au

The MRM technique is versatile and can be applied to any compound that can be ionized and fragmented. proteomics.com.au It is commonly employed for the analysis of metabolites, proteins, and drugs in various biological and chemical samples. proteomics.com.auproteomics.com.au For instance, in lipidomics, MRM profiling is a strategy for the exploratory analysis of lipids by direct sample injection without chromatographic separation. pubpub.org This approach is based on a list of ion transitions where the precursor ion is the expected ionized mass-to-charge ratio (m/z) of a lipid species, and the product ion is a characteristic fragment of that lipid class. pubpub.org

MRM³ for Increased Selectivity

While MRM is highly selective, interferences can still occur, particularly in complex sample matrices where other compounds might produce fragment ions with the same m/z as the target analyte. To address this, a more advanced technique, MRM Cubed (MRM³), has been developed. MRM³ adds another stage of fragmentation and analysis. After the initial precursor-to-product ion transition, the product ion itself is isolated and further fragmented to produce a secondary product ion. This additional fragmentation step provides an even higher degree of selectivity, further reducing the likelihood of interferences and improving the accuracy of quantification. nih.gov

The enhanced selectivity of MRM³ is particularly beneficial for the analysis of analytes in challenging matrices, such as plasma, where it has been shown to improve the analytical selectivity of measurements for compounds like plasma free metanephrines. nih.gov

Table 1: Comparison of MRM and MRM³ Techniques

| Feature | Multiple Reaction Monitoring (MRM) | MRM Cubed (MRM³) |

| Principle | Selects a precursor ion, fragments it, and detects a specific product ion. | Selects a precursor ion, fragments it to a primary product ion, which is then further fragmented to a secondary product ion for detection. |

| Selectivity | High | Very High |

| Instrumentation | Triple Quadrupole Mass Spectrometer | Mass Spectrometers with MS³ capability (e.g., Quadrupole Ion Trap) |

| Primary Application | Targeted quantification in complex mixtures. proteomics.com.au | Targeted quantification in highly complex matrices where MRM faces interferences. nih.gov |

| Benefit | High sensitivity and specificity. proteomics.com.au | Enhanced selectivity and reduced background noise. nih.gov |

On-line and In-situ Monitoring Applications

The ability to monitor chemical reactions as they occur provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. On-line and in-situ monitoring techniques are particularly powerful for studying the synthesis and transformations involving this compound.

On-line Monitoring

In on-line monitoring, a sample is diverted from the main reaction process to an analytical instrument for analysis. beilstein-journals.org This setup allows for near real-time tracking of the reaction progress without directly integrating the analytical instrument into the reaction vessel. A common application is the use of on-line Nuclear Magnetic Resonance (NMR) spectroscopy in flow chemistry. beilstein-journals.org For example, the preparation of Grignard reagents and their subsequent reaction with carbon dioxide was monitored using on-line ¹H NMR spectroscopy. beilstein-journals.org This approach enables the periodic collection of data, providing a detailed profile of the concentrations of reactants, intermediates, and products over time.

In-situ Monitoring

In-situ monitoring takes this concept a step further by placing the analytical probe directly within the reaction environment. This eliminates any time lag associated with sample transfer and allows for the direct observation of the chemical species present in the reaction mixture at any given moment. beilstein-journals.org In-situ monitoring is particularly advantageous for detecting short-lived intermediates and for studying fast reaction kinetics. beilstein-journals.org For example, the acylation of benzyl (B1604629) alcohol with acetyl chloride was studied using an integrated flow system with in-situ NMR monitoring, achieving 70% conversion in just three minutes. beilstein-journals.org

Another powerful in-situ technique is infrared thermography, which can be used to monitor the reaction rates of exothermic reactions. The hydrolysis of benzylglycidol, for instance, has been monitored using time-resolved infrared thermography to screen the catalytic activity of different metal complexes. mpg.de

Table 2: Comparison of On-line and In-situ Monitoring

| Feature | On-line Monitoring | In-situ Monitoring |

| Sample Analysis | Sample is diverted from the process stream for analysis. beilstein-journals.org | Analysis is performed directly within the reaction vessel. beilstein-journals.org |

| Time Lag | Minimal time lag between reaction and analysis. beilstein-journals.org | No time lag, providing real-time data. beilstein-journals.org |

| Applications | Monitoring reaction progress, determining kinetic and thermodynamic parameters. beilstein-journals.org | Detecting short-lived intermediates, studying fast reactions, real-time process optimization. beilstein-journals.org |

| Example Techniques | On-line NMR, On-line HPLC | In-situ IR, In-situ Raman, NMR with a flow-through probe |

Theoretical and Computational Studies on 3 Benzylglycidol Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the intricacies of chemical reactions involving epoxides.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries and energies of reactants, products, and, crucially, transition states. A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the reaction coordinate. e3s-conferences.orgsumitomo-chem.co.jp Locating this state is key to calculating activation energies, which govern reaction rates according to transition state theory. mdpi.com

In the context of 3-benzylglycidol, DFT calculations are employed to model reactions such as its nucleophilic ring-opening. For instance, in the Lewis acid-mediated ring-opening with dibenzyl phosphate (B84403), DFT has been used to analyze transition states to rationalize the observed regioselectivity. researchgate.net Computational chemists can model the approach of the nucleophile to either of the two electrophilic carbon atoms of the epoxide ring. By calculating the activation Gibbs free energy (ΔG‡) for each pathway, they can predict which regioisomer will be preferentially formed. sumitomo-chem.co.jp

The process typically involves optimizing the geometries of the reactants and products and then using methods like the synchronous transit-guided quasi-Newton (QST2) method to locate the transition state structure. mdpi.com A true transition state is confirmed by performing a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. e3s-conferences.org

Table 1: Typical Parameters for DFT Transition State Analysis

| Parameter | Description | Common Selections |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy term in DFT. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311+G(d,p), def2-TZVP |

| Solvation Model | Accounts for the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM), SMD |

| Goal | The primary objective of the calculation. | Locate transition state geometry, calculate activation energy (ΔG‡) |

Computational studies are essential for elucidating the specific interactions between a catalyst and a substrate like this compound. These interactions are fundamental to understanding the source of rate acceleration and selectivity in catalyzed reactions. DFT calculations can map the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, that stabilize the catalyst-substrate complex in its transition state. nih.govresearchgate.net

For example, in the ring-opening of epoxides catalyzed by chiral phosphoric acids (CPAs), computational studies have revealed that the reaction pathway is highly dependent on the hydrogen bond network formed between the substrate and the catalyst. researchgate.net Similarly, computational analysis of reactions involving Co(III)salen complexes demonstrates that enantioselectivity can be governed by subtle non-covalent interactions, such as C-H···π interactions between the catalyst's ligands and the substrate in the transition state geometry. rsc.org By modeling these interactions, researchers can understand why a particular catalyst favors the formation of one enantiomer over the other and can rationally design more effective catalysts. nih.gov

Density Functional Theory (DFT) for Transition State Analysis

Molecular Modeling and Conformational Analysis

While quantum chemical calculations focus on the electronic details of a reaction, molecular modeling and conformational analysis examine the molecule's three-dimensional structure and the relative energies of its different spatial arrangements (conformers).

Many chemical reactions involving flexible molecules like this compound proceed through conformationally controlled pathways. The starting material exists as an equilibrium of multiple conformers, and the diastereoselectivity of the product often depends on the relative reactivity of these different conformers. helsinki.fi

The reactivity and regioselectivity of this compound are dictated by a delicate balance of steric and electronic effects. The epoxide ring is activated towards nucleophilic attack at two positions (C2 and C3). Electronically, attack may be favored at one carbon, while sterically, the bulky benzyl (B1604629) group may hinder the approach of the nucleophile to that same carbon.

Computational modeling provides a quantitative way to dissect these competing factors. researchgate.net Methods such as distortion/interaction analysis (also known as activation strain model) can be used to parse the activation energy into two components: the energy required to distort the reactants into their transition state geometries (the distortion or strain energy) and the energy released from the interaction between the distorted reactants (the interaction energy). This analysis can reveal whether a transition state is disfavored due to high steric strain or poor electronic interaction. For example, computational studies have shown that in some catalysed arylations, electronic factors favor α-regioselectivity while steric effects favor β-regioselectivity, with the final outcome depending on the specific catalyst and substrate. researchgate.net This approach allows for a deep understanding of how the size and electronic nature of both the nucleophile and the substituents on the this compound scaffold influence the reaction's outcome.

Derivatization Strategies for Functional Group Modulation

Esterification and Etherification Reactions

The glycidol (B123203) moiety is a precursor to a glycerol (B35011) backbone. Following the opening of the epoxide ring, the resulting diol can undergo esterification and etherification reactions to produce a diverse range of glycerol derivatives. 3-Benzylglycidol is a valuable chiral starting material for synthesizing these compounds, including various lipids. nih.govcolab.ws

Glycerol esters, particularly those of fatty acids (triglycerides), are fundamental biological molecules. Synthetic glycerol esters are used in a wide array of applications. fao.org Esterification is the reaction between an alcohol and a carboxylic acid to form an ester and water. cornell.edulibretexts.org The reaction, often referred to as Fischer esterification, is typically catalyzed by a strong mineral acid, such as sulfuric acid, and is reversible. scienceready.com.aupressbooks.pub To drive the reaction to completion, strategies like using an excess of one reactant or removing water as it forms are employed. pressbooks.pub

Starting from this compound, the epoxide can be opened to form a 1-O-benzyl-glycerol derivative. The two remaining free hydroxyl groups can then be esterified. A study on the synthesis of lipids demonstrated the use of (R)-O-benzyl glycidol as a starting material, which, after epoxide opening and subsequent reactions, could be acylated to form complex glycerol esters. nih.gov

Glycerol ethers are another important class of lipids where an alkyl or aryl group is attached to the glycerol backbone via an ether linkage. These are generally synthesized by the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. libretexts.org In the context of this compound, the compound itself is a glycerol ether. Further etherification can occur at the other hydroxyl positions after the epoxide ring is opened. The etherification of glycerol with alcohols like benzyl (B1604629) alcohol can yield a mixture of mono- and di-substituted glycerol ethers. mdpi.com A key step in the synthesis of certain ether lipids involves the regioselective opening of the epoxide ring of (R)-O-benzyl glycidol with an alcohol, forming a new ether linkage. nih.govresearchgate.net

The general schemes for these transformations starting from a glycerol backbone are shown below:

Esterification: R-COOH + HO-Glycerol → R-COO-Glycerol + H₂O

Etherification: R-X + HO-Glycerol → R-O-Glycerol + HX

These reactions allow for the synthesis of a wide variety of structured lipids and other functional molecules from the chiral pool, with this compound serving as a key building block. colab.wsresearchgate.net

Silylation Approaches for Analytical or Synthetic Utility

Silylation is a chemical process that involves replacing an active hydrogen atom in a molecule, such as that in a hydroxyl group, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net This derivatization has two primary applications: enhancing volatility for gas chromatography (GC) analysis and serving as a protective group in organic synthesis. researchgate.net

For analytical purposes, silylation is a crucial derivatization technique for non-volatile compounds containing polar functional groups like -OH, -COOH, or -NH₂. mdpi.comphenomenex.blog The replacement of the active hydrogen with a bulky, non-polar silyl group reduces the compound's polarity and inhibits hydrogen bonding. researchgate.netchemcoplus.co.jp This modification increases the compound's volatility and thermal stability, making it suitable for GC analysis. phenomenex.blogrestek.com Without derivatization, polar analytes like glycerol derivatives would exhibit poor peak shape (tailing) and may not elute from the GC column at all. restek.com

A variety of silylating reagents are available, with their reactivity depending on the nature of the leaving group.

| Silylating Reagent | Abbreviation | Common Use |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful TMS donor for -OH, -COOH, amines. researchgate.netrestek.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile TMS donor, good for trace analysis. researchgate.net |

| N-trimethylsilylimidazole | TMSI | Targets hydroxyl groups and carboxylic acids. phenomenex.blog |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other reagents. phenomenex.blog |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable TBDMS derivatives. chemcoplus.co.jp |

In synthetic chemistry, silyl ethers serve as excellent protecting groups for hydroxyl functions. They are introduced under mild conditions and are stable to a variety of reagents but can be selectively cleaved, typically by using a source of fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF). The steric bulk of the silyl group can also be tuned (e.g., TMS vs. TBDMS vs. TIPS) to control its stability and reactivity. rsc.org For instance, the silylation of (R)-(-)-glycidol with tert-butyldimethylsilyl chloride (TBDMSCl) yields tert-butyldimethylsilyl glycidyl (B131873) ether, a valuable chiral intermediate for further synthesis. This demonstrates the dual utility of silylation in both facilitating analysis and enabling complex synthetic transformations of glycidol-derived compounds.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-Benzylglycidol, and how can its structural identity be confirmed experimentally?

- Methodological Answer : Synthesis typically involves epoxidation of a benzyl-substituted allylic alcohol using oxidizing agents like mCPBA (meta-chloroperbenzoic acid). Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) is recommended to isolate the product. Structural confirmation requires a combination of -NMR (to verify epoxy proton signals at δ 3.1–3.5 ppm), -NMR (to identify carbonyl and epoxide carbons), and HPLC analysis (purity >95%, as per industry standards for related benzyloxy compounds) .

Q. How should this compound be stored to maintain stability during experimental workflows?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent epoxide ring-opening reactions or hydrolysis. Similar benzyloxy derivatives (e.g., 3-Benzyloxy-4-methylphenylboronic acid) are documented to degrade at room temperature, necessitating cold storage .

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for quantifying purity. Complement with melting point analysis (if crystalline; compare to literature values) and gas chromatography-mass spectrometry (GC-MS) for volatile impurities. Purity thresholds >95% align with standards for structurally related compounds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve low yields in this compound synthesis?

- Methodological Answer : Systematically vary catalysts (e.g., Sharpless asymmetric epoxidation catalysts for enantioselective synthesis), solvents (polar aprotic solvents like DCM vs. THF), and temperature (0°C vs. RT). Use design-of-experiments (DoE) software to model interactions between variables. Document all conditions rigorously to meet reproducibility standards outlined in academic guidelines .

Q. How should contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Conduct comparative assays using standardized cell lines (e.g., HEK293 for cytotoxicity) and validate results via independent replication. Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-reference with structural analogs (e.g., 3-Benzyloxybenzaldehyde derivatives) to isolate structure-activity relationships (SARs) .

Q. What advanced spectroscopic techniques are suitable for studying the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : Use in situ Fourier-transform infrared spectroscopy (FTIR) to track epoxy ring-opening kinetics. Pair with density functional theory (DFT) calculations to model transition states. For stereochemical analysis, employ circular dichroism (CD) or X-ray crystallography if single crystals are obtainable .

Q. What challenges arise in multi-step syntheses involving this compound, and how can they be mitigated?

- Methodological Answer : Intermediate purification is critical to avoid side reactions (e.g., epoxide hydrolysis). Use protecting groups (e.g., benzyl ethers) for sensitive functional groups. Monitor reaction progress via thin-layer chromatography (TLC) at each step. Document intermediates with full spectral data, as required for novel compounds .

Q. How can researchers efficiently identify gaps in existing literature on this compound’s applications?

- Methodological Answer : Perform systematic reviews using databases like SciFinder and Reaxys, filtering by keywords (e.g., "epoxide derivatives," "benzylglycidol catalysis"). Cross-validate findings with patent databases (e.g., USPTO) and prioritize peer-reviewed journals adhering to rigorous experimental reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.